3,4-dimethoxy-N-(pyridin-2-yl)benzamide

Catalog No.
S11588507
CAS No.
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-N-(pyridin-2-yl)benzamide

Product Name

3,4-dimethoxy-N-(pyridin-2-yl)benzamide

IUPAC Name

3,4-dimethoxy-N-pyridin-2-ylbenzamide

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-11-7-6-10(9-12(11)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

VHEPRSJDFMAPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC

3,4-Dimethoxy-N-(pyridin-2-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with two methoxy groups and a pyridine moiety. The compound's IUPAC name reflects its structural features, where "3,4-dimethoxy" indicates the presence of methoxy groups at the 3 and 4 positions of the benzene ring, and "N-(pyridin-2-yl)" denotes a pyridine ring attached to the nitrogen atom of the amide functional group. This compound is part of a larger class of benzamide derivatives that are known for their diverse biological activities and potential therapeutic applications.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This process involves adding hydrogen or removing oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions employed, potentially yielding sulfoxides, sulfones, amines, or alcohols depending on the reaction pathway chosen .

Research indicates that compounds similar to 3,4-dimethoxy-N-(pyridin-2-yl)benzamide exhibit various biological activities, including:

  • Anticancer Properties: Some benzamide derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Certain derivatives demonstrate effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide can be achieved through several methods:

  • Direct Amidation: This method involves reacting 3,4-dimethoxybenzoic acid with pyridine-2-carboxylic acid in the presence of coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to form the amide bond.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing benzamide derivatives from corresponding carboxylic acids and amines.
  • Multi-Step Synthesis: Starting from simpler precursors like 3,4-dimethoxybenzaldehyde and pyridine derivatives can lead to the target compound through a series of reactions including reduction and amidation .

3,4-Dimethoxy-N-(pyridin-2-yl)benzamide may find applications in various fields:

  • Pharmaceutical Development: Given its structural features, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: It may be used in biochemical assays to study enzyme interactions or cellular pathways due to its potential biological activities.

The versatility of benzamide derivatives in medicinal chemistry makes them valuable candidates for further exploration .

Interaction studies involving 3,4-dimethoxy-N-(pyridin-2-yl)benzamide could focus on:

  • Protein Binding Affinity: Analyzing how well the compound binds to specific target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Investigating its binding to various receptors (e.g., tyrosine kinases) can help determine its therapeutic potential in treating diseases such as cancer.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 3,4-dimethoxy-N-(pyridin-2-yl)benzamide. Here are notable examples:

Compound NameStructureKey Characteristics
N-(pyridin-2-yl)benzamideStructureBasic structure without methoxy substitutions; used as a reference for biological activity.
N-(6-methylpyridin-2-yl)benzamideStructureContains a methyl group on the pyridine; potential variations in biological activity.
N-(pyridin-3-yl)benzamideStructurePyridine substitution at position 3; differing properties compared to position 2 substitution.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide lies in its dual methoxy substitutions on the benzene ring combined with a pyridine moiety at position 2. This specific arrangement may enhance lipophilicity and alter biological interactions compared to other similar compounds lacking these modifications.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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